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molecular formula C9H11NO2 B3118156 Methyl 2-(phenylamino)acetate CAS No. 23284-84-6

Methyl 2-(phenylamino)acetate

Cat. No. B3118156
M. Wt: 165.19 g/mol
InChI Key: SZJUWKPNWWCOPG-UHFFFAOYSA-N
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Patent
US07160902B2

Procedure details

To a stirred solution of the N-phenylglycine (5.45 g, 36 mmol) in methanol (100 mL) was added hydrogen chloride (50 mL, 4.0 M solution in dioxane, 200 mmol) and the mixture was stirred overnight at rt. The organic solvent was removed under reduced pressure and the residue was dissolved in dichloromethane (100 mL), washed with 1N sodium carbonate (3×50 mL), brine (50 mL), dried over Na2SO4, filtered, concentrated under reduced pressure and finally dried in vacuo to afford 5.85 g (98%) of the title compound. 1H NMR (400 MHz, CDCl3) δ: 7.2 (m, 2H), 6.76 (m, 1H), 6.62 (m, 2H), 4.27 (brs, 1H), 3.93 (d, 2H), 3.78 (s, 3H).
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[CH3:13]O>>[CH3:13][O:10][C:9](=[O:11])[CH2:8][NH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
5.45 g
Type
reactant
Smiles
C1(=CC=CC=C1)NCC(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane (100 mL)
WASH
Type
WASH
Details
washed with 1N sodium carbonate (3×50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
finally dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CNC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.85 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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